Benzo[d][1,3]dioxol-5-yl 2-(methylthio)nicotinate
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Overview
Description
Benzo[d][1,3]dioxol-5-yl 2-(methylthio)nicotinate is a chemical compound that features a benzo[d][1,3]dioxole ring fused with a nicotinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d][1,3]dioxol-5-yl 2-(methylthio)nicotinate typically involves the reaction of benzo[d][1,3]dioxole derivatives with nicotinic acid or its derivatives. One common method includes the esterification of benzo[d][1,3]dioxol-5-yl methanol with nicotinic acid in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an inert solvent like dichloromethane or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Benzo[d][1,3]dioxol-5-yl 2-(methylthio)nicotinate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: Tin(II) chloride, iron powder
Substitution: Nitric acid, halogens
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitro derivatives, halogenated compounds
Scientific Research Applications
Benzo[d][1,3]dioxol-5-yl 2-(methylthio)nicotinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of Benzo[d][1,3]dioxol-5-yl 2-(methylthio)nicotinate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- Benzo[d][1,3]dioxol-5-ylmethyl 2-(6-methoxynaphthalen-2-yl)propanoate
- N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines
Uniqueness
Benzo[d][1,3]dioxol-5-yl 2-(methylthio)nicotinate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methylthio group, in particular, can undergo various transformations, making it a versatile intermediate in synthetic chemistry .
Properties
CAS No. |
801235-17-6 |
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Molecular Formula |
C14H11NO4S |
Molecular Weight |
289.31 g/mol |
IUPAC Name |
1,3-benzodioxol-5-yl 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C14H11NO4S/c1-20-13-10(3-2-6-15-13)14(16)19-9-4-5-11-12(7-9)18-8-17-11/h2-7H,8H2,1H3 |
InChI Key |
JVIAJRZDQNBEFW-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)OC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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